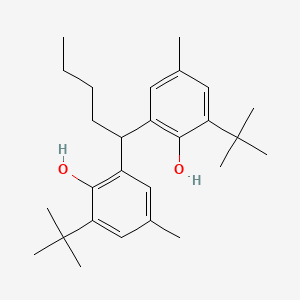
Butane, 1,2,3,4-tetrabromohexafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 1,2,3,4-tetrabromohexafluoro- is an organobromine and organofluorine compound with the molecular formula C4H2Br4F6 This compound is characterized by the presence of four bromine atoms and six fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1,2,3,4-tetrabromohexafluoro- typically involves the bromination and fluorination of butane derivatives. One common method includes the reaction of butane with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods: Industrial production of Butane, 1,2,3,4-tetrabromohexafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of bromine and fluorine.
Types of Reactions:
Oxidation: Butane, 1,2,3,4-tetrabromohexafluoro- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less brominated or fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated and fluorinated alcohols or ketones.
Reduction: Formation of partially brominated or fluorinated butane derivatives.
Substitution: Formation of iodinated or other substituted butane derivatives.
Scientific Research Applications
Butane, 1,2,3,4-tetrabromohexafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying halogenated compounds.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butane, 1,2,3,4-tetrabromohexafluoro- involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Butane, 1,2,3,4-tetrabromo-: Similar in structure but lacks fluorine atoms.
Butane, 1,2,3,4-tetrafluoro-: Similar in structure but lacks bromine atoms.
Hexafluorobenzene: Contains six fluorine atoms but has a benzene ring instead of a butane backbone.
Uniqueness: Butane, 1,2,3,4-tetrabromohexafluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination of halogens makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
375-24-6 |
|---|---|
Molecular Formula |
C4Br4F6 |
Molecular Weight |
481.65 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-1,1,2,3,4,4-hexafluorobutane |
InChI |
InChI=1S/C4Br4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 |
InChI Key |
MUYBTGDZQSAOJX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)Br)(F)Br)(C(F)(F)Br)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
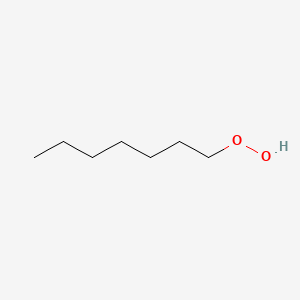
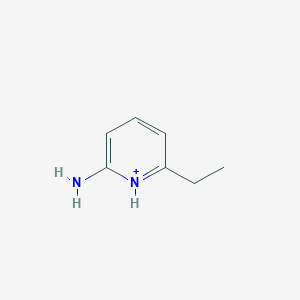
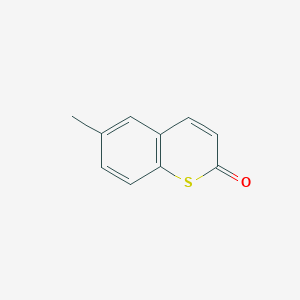

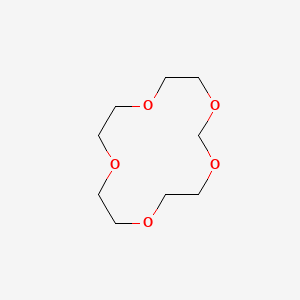
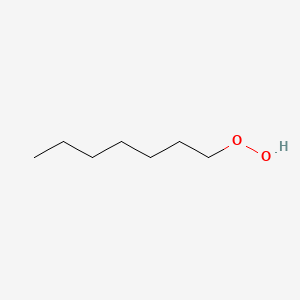
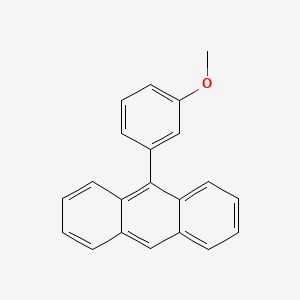
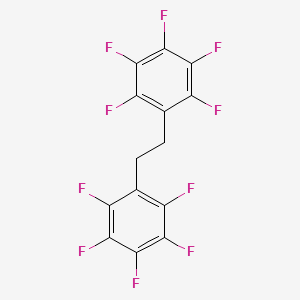

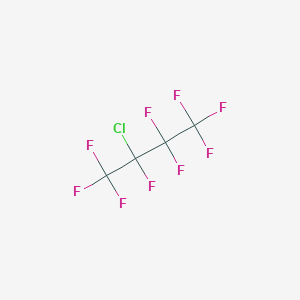
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
